Cas no 439096-16-9 (4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-2-one)

4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-2-one structure
439096-16-9 structure
Product Name:4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-2-one
CAS-nummer:439096-16-9
MF:C21H21F3N2O3S
MW:438.46325469017
CID:5713837
PubChem ID:2765987
Update Time:2023-10-15

4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-2-one Chemische en fysische eigenschappen

Naam en identificatie

    • 5-[1-(benzenesulfonyl)ethyl]-4-ethyl-3-[[3-(trifluoromethyl)phenyl]methyl]-1H-imidazol-2-one
    • 10R-0246
    • 4-[1-(benzenesulfonyl)ethyl]-5-ethyl-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-2-one
    • 439096-16-9
    • 5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-imidazol-2-one
    • AKOS005076305
    • 2H-Imidazol-2-one, 5-ethyl-1,3-dihydro-4-[1-(phenylsulfonyl)ethyl]-1-[[3-(trifluoromethyl)phenyl]methyl]-
    • 4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-2-one
    • Inchi: 1S/C21H21F3N2O3S/c1-3-18-19(14(2)30(28,29)17-10-5-4-6-11-17)25-20(27)26(18)13-15-8-7-9-16(12-15)21(22,23)24/h4-12,14H,3,13H2,1-2H3,(H,25,27)
    • InChI-sleutel: NJVAQBJGDGBGTR-UHFFFAOYSA-N
    • LACHT: S(C1C=CC=CC=1)(C(C)C1=C(CC)N(C(N1)=O)CC1C=CC=C(C(F)(F)F)C=1)(=O)=O

Berekende eigenschappen

  • Exacte massa: 438.12249820g/mol
  • Monoisotopische massa: 438.12249820g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 6
  • Complexiteit: 767
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.7
  • Topologisch pooloppervlak: 74.9Ų

Experimentele eigenschappen

  • Dichtheid: 1.317±0.06 g/cm3(Predicted)
  • pka: 11.04±0.70(Predicted)
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